REACTION_CXSMILES
|
CO/N=C(/C1OCCON=1)\C1C=CC=CC=1O[C:12]1[N:17]=[CH:16][N:15]=[C:14]([O:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=2[Cl:25])[C:13]=1[F:26].[Cl:33]C1C(F)=C(Cl)N=CN=1.ClC1C=CC=CC=1O>>[Cl:33][C:12]1[C:13]([F:26])=[C:14]([O:18][C:19]2[CH:20]=[CH:21][CH:22]=[CH:23][C:24]=2[Cl:25])[N:15]=[CH:16][N:17]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO/N=C(\C=1C=CC=CC1OC2=C(C(=NC=N2)OC=3C=CC=CC3Cl)F)/C4=NOCCO4
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=NC=NC(=C1F)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=NC(=C1F)OC1=C(C=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |